molecular formula C11H12N2O3 B13188781 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one

Cat. No.: B13188781
M. Wt: 220.22 g/mol
InChI Key: CUMFWXXQNIWPSW-UHFFFAOYSA-N
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Description

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol This compound is known for its unique structure, which includes a phthalazinone core substituted with ethyl, hydroxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphthalic anhydride with hydrazine hydrate, followed by methylation and subsequent hydroxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.

Scientific Research Applications

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-hydroxy-7-methoxy-1,2-dihydrophthalazin-1-one
  • 6-Methoxy-1,4-dimethylisoquinoline
  • Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate

Uniqueness

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern on the phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-ethyl-7-hydroxy-6-methoxyphthalazin-1-one

InChI

InChI=1S/C11H12N2O3/c1-3-13-11(15)8-5-9(14)10(16-2)4-7(8)6-12-13/h4-6,14H,3H2,1-2H3

InChI Key

CUMFWXXQNIWPSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2C=N1)OC)O

Origin of Product

United States

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